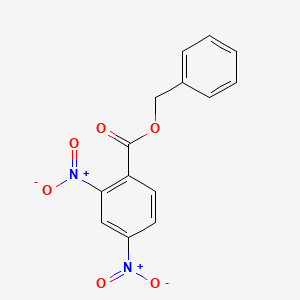

Benzyl 2,4-dinitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60249-50-5 |

|---|---|

Molecular Formula |

C14H10N2O6 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

benzyl 2,4-dinitrobenzoate |

InChI |

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)12-7-6-11(15(18)19)8-13(12)16(20)21/h1-8H,9H2 |

InChI Key |

BXUPTYYSZMMDFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2,4 Dinitrobenzoate

Esterification Approaches to Form the Benzyl (B1604629) Ester Linkage

The formation of the ester bond in Benzyl 2,4-dinitrobenzoate (B1224026) can be achieved by reacting a derivative of 2,4-dinitrobenzoic acid with benzyl alcohol or a related benzyl source. These methods range from direct, acid-catalyzed reactions to the use of highly reactive intermediates to ensure high conversion and yield.

Direct Esterification Techniques

Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for synthesizing esters. This technique involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of Benzyl 2,4-dinitrobenzoate, this entails reacting 2,4-dinitrobenzoic acid with benzyl alcohol.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com A common strategy to accomplish this is the continuous removal of water, a byproduct of the reaction, through azeotropic distillation. google.comgoogle.com This is often achieved by using a solvent like toluene (B28343) that forms an azeotrope with water. The reaction is typically heated to reflux to facilitate both the reaction rate and the removal of water.

Activated Ester Synthesis Routes

To overcome the equilibrium limitations of direct esterification, activated forms of the carboxylic acid are often employed. These methods involve converting the carboxylic acid into a more reactive derivative, which then readily reacts with the alcohol to form the ester.

One of the most common approaches is the conversion of 2,4-dinitrobenzoic acid into 2,4-dinitrobenzoyl chloride . This acid chloride is a highly reactive electrophile that reacts efficiently with benzyl alcohol. The reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov

Another widely used method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.comresearchgate.net In this process, DCC activates the carboxylic acid group of 2,4-dinitrobenzoic acid, making it susceptible to nucleophilic attack by benzyl alcohol. This reaction proceeds under mild conditions and produces dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. jocpr.com Other activating agents, such as N-acylimidazoles, can also be used to facilitate this transformation. nih.gov

Catalytic Methods in Esterification

Catalysts are crucial in many esterification reactions to increase the rate of reaction. In Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) serve as catalysts. masterorganicchemistry.comgoogle.com The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to attack by the alcohol. masterorganicchemistry.com

In activated ester synthesis routes, nucleophilic catalysts are often employed to enhance reaction rates. A prominent example is 4-(dimethylamino)pyridine (DMAP), which is frequently used in combination with DCC. jocpr.comresearchgate.net DMAP acts as an acyl transfer agent, forming a highly reactive intermediate with the activated carboxylic acid, which is then rapidly consumed by the alcohol.

| Method | Reactants | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Direct Esterification (Fischer) | 2,4-Dinitrobenzoic acid + Benzyl alcohol | H₂SO₄ or TsOH | Equilibrium reaction; often requires water removal. masterorganicchemistry.comgoogle.com |

| Acid Chloride Route | 2,4-Dinitrobenzoyl chloride + Benzyl alcohol | Base (e.g., Pyridine) | High reactivity; not an equilibrium process. nih.gov |

| Carbodiimide Coupling | 2,4-Dinitrobenzoic acid + Benzyl alcohol | DCC, DMAP (optional catalyst) | Mild conditions; insoluble urea (B33335) byproduct. jocpr.comresearchgate.net |

Nitration Strategies for the Benzoyl Moiety

An alternative synthetic route involves starting with benzyl benzoate (B1203000) and subsequently introducing the two nitro groups onto the benzoyl portion of the molecule. This approach relies on electrophilic aromatic substitution.

Electrophilic Aromatic Nitration for Dinitro Substitution

The nitration of aromatic rings is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.edutruman.edu The role of the sulfuric acid is to act as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). ma.eduaiinmr.com The electron-rich π-system of the aromatic ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. aiinmr.com

| Reagent | Role in the Reaction |

|---|---|

| Nitric Acid (HNO₃) | Source of the nitro group. |

| Sulfuric Acid (H₂SO₄) | Catalyst that facilitates the formation of the nitronium ion (NO₂⁺) electrophile. ma.eduaiinmr.com |

| Nitronium Ion (NO₂⁺) | The potent electrophile that is attacked by the aromatic ring. aiinmr.com |

Regioselectivity Control in Dinitration Reactions

The directing effect of substituents already present on the aromatic ring is a critical factor in controlling the position (regioselectivity) of incoming electrophiles. In the case of benzyl benzoate, the benzoyl moiety contains an ester group (-COOR) directly attached to the aromatic ring. This group is electron-withdrawing and acts as a deactivating group, making the ring less reactive towards electrophilic attack than benzene (B151609) itself. quora.comdoubtnut.com

Electron-withdrawing groups are predominantly meta-directors. truman.eduaiinmr.comstackexchange.com Consequently, the first nitration of the benzoyl ring in benzyl benzoate would yield primarily benzyl 3-nitrobenzoate. Introducing a second nitro group would then be directed by both the ester group (meta-directing) and the first nitro group (also a strong meta-director). This would lead to the formation of benzyl 3,5-dinitrobenzoate (B1224709).

Therefore, the direct dinitration of benzyl benzoate is not a viable strategy for the regioselective synthesis of this compound. The esterification of pre-nitrated 2,4-dinitrobenzoic acid, as described in section 2.1, is the more direct and regiochemically controlled pathway to the desired 2,4-isomer. In any nitration reaction, careful control of reaction conditions, particularly temperature, is essential to minimize the formation of unwanted byproducts and prevent over-nitration. truman.edu

Multi-Step Synthesis Pathways from Established Precursors

One established route to 2,4-dinitrobenzoic acid begins with toluene. This process involves two key steps: the nitration of toluene to form 2,4-dinitrotoluene (B133949), followed by the oxidation of the methyl group to a carboxylic acid study.com. The methyl group of toluene directs the incoming nitro groups to the ortho and para positions study.com.

Another synthetic pathway for 2,4-dinitrobenzoic acid utilizes bibenzyl as the starting material. This method involves the nitration of bibenzyl to yield 2,2',4,4'-tetranitrobibenzyl, which is then oxidized to produce 2,4-dinitrobenzoic acid. This process is noted for its mild reaction conditions, with both nitration and oxidation steps occurring at room temperature google.com.

Once 2,4-dinitrobenzoic acid is obtained, it can be esterified with benzyl alcohol. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically performed with an entraining liquid to remove the water formed during the reaction, driving the equilibrium towards the product google.com.

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be designed using either a linear or a convergent approach.

Linear Synthesis: A linear synthesis would involve the sequential modification of a single starting material. For instance, starting with toluene, the synthetic sequence would be:

Nitration of toluene to yield 2,4-dinitrotoluene.

Oxidation of the methyl group of 2,4-dinitrotoluene to form 2,4-dinitrobenzoic acid.

Esterification of 2,4-dinitrobenzoic acid with benzyl alcohol to produce the final product, this compound.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key intermediates, which are then combined in the final steps to form the target molecule. In the context of this compound, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of 2,4-dinitrobenzoic acid from a suitable precursor (e.g., toluene or bibenzyl).

Fragment 2: Benzyl alcohol, which is commercially available or can be prepared separately.

Fragment Coupling: The final step is the esterification of 2,4-dinitrobenzoic acid with benzyl alcohol.

Protective Group Chemistry in this compound Synthesis

Protective group chemistry is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group to prevent it from reacting in subsequent steps wikipedia.orgorganic-chemistry.org. In the direct synthesis of this compound from 2,4-dinitrobenzoic acid and benzyl alcohol, the use of protecting groups is generally not necessary as the primary functional groups involved (carboxylic acid and alcohol) are intended to react with each other.

However, if either of the precursors were to contain other sensitive functional groups, protecting groups would be essential. For example, if a substituted benzyl alcohol with a reactive functional group (e.g., an amino or a thiol group) were used, that group would need to be protected before the esterification reaction.

The benzyl group itself is often employed as a protecting group for carboxylic acids wikipedia.orglibretexts.org. Benzyl esters are stable under various conditions but can be selectively removed by hydrogenolysis libretexts.orgsynarchive.com. For instance, a more complex molecule containing a carboxylic acid moiety could be protected as a benzyl ester while other transformations are carried out. The deprotection via catalytic hydrogenation would then regenerate the carboxylic acid synarchive.com.

In a hypothetical scenario where a molecule already contains a benzyl ester and a free carboxylic acid, and the goal is to selectively esterify the free acid without affecting the existing benzyl ester, a different esterification strategy or an orthogonal protecting group for the free acid would be required. Orthogonal protection allows for the selective removal of one protecting group in the presence of another wikipedia.org.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances monash.edu. The synthesis of this compound can be made more environmentally friendly by considering alternative solvents and improving the efficiency of the synthetic route.

Solvent-Free or Environmentally Benign Solvent Methods

Traditional esterification reactions often employ hazardous solvents. Green alternatives focus on either eliminating the solvent entirely or replacing it with a more benign option.

Solvent-Free Esterification: Several methods for solvent-free esterification have been developed. One approach involves using supported iron oxide nanoparticles as a recyclable catalyst for the esterification of carboxylic acids and alcohols mdpi.com. Another method utilizes high-speed ball milling at room temperature to induce esterification without the need for a solvent nih.gov. A rapid benzylation of carboxylic acids has also been achieved under vacuum conditions with p-toluenesulfonic acid as a catalyst, with water being the only byproduct organic-chemistry.org. Lipase-catalyzed esterification in solvent-free systems also presents a green and efficient alternative researchgate.netillinois.edu.

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives to chlorinated or amide solvents are preferred. Acetonitrile (B52724) has been demonstrated as a greener solvent for Steglich esterification, offering comparable rates and yields to traditional solvents while being less hazardous nih.govjove.com. Other environmentally friendly solvents include dibasic esters and propylene (B89431) carbonate merckmillipore.comwikipedia.org. Ethyl esters, such as ethyl acetate (B1210297), are also considered green solvents and can be effective for certain reactions nih.gov.

Below is a table summarizing some greener solvent alternatives for esterification:

| Greener Solvent | Rationale for Use |

| Acetonitrile | Less hazardous than chlorinated and amide solvents, efficient for Steglich esterification nih.govjove.com. |

| Dibasic Esters | Alternatives to toxic aromatic and halogenated solvents merckmillipore.com. |

| Propylene Carbonate | Alternative to DMF and NMP, can be produced from renewable resources merckmillipore.comwikipedia.org. |

| Ethyl Acetate | Considered a green solvent, effective in certain extraction and reaction processes nih.gov. |

| Water | Non-toxic and renewable, though its use in esterification can be challenging due to equilibrium considerations wikipedia.org. |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product monash.eduwikipedia.org. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product wikipedia.org.

The Fischer esterification of 2,4-dinitrobenzoic acid with benzyl alcohol produces one molecule of water as a byproduct for each molecule of this compound formed. The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Molecular Weight of 2,4-dinitrobenzoic acid (C₇H₄N₂O₆) = 212.12 g/mol

Molecular Weight of Benzyl alcohol (C₇H₈O) = 108.14 g/mol

Molecular Weight of this compound (C₁₄H₁₀N₂O₆) = 302.24 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Sum of Molecular Weights of Reactants = 212.12 + 108.14 = 320.26 g/mol

Atom Economy = (302.24 / 320.26) x 100 ≈ 94.37%

Reaction Mechanisms and Kinetics of Benzyl 2,4 Dinitrobenzoate

Nucleophilic Substitution Reactions Involving the Ester Linkage

Nucleophilic attack on the ester group of Benzyl (B1604629) 2,4-dinitrobenzoate (B1224026) can occur at two primary sites: the benzylic carbon (alkyl-oxygen cleavage) or the carbonyl carbon (acyl-oxygen cleavage). The preferred pathway is dictated by the nature of the nucleophile, reaction conditions, and solvent.

Substitution at the benzylic position of benzyl halides and esters typically proceeds via SN1 or SN2 mechanisms. stackexchange.comsolubilityofthings.com The SN1 pathway is favored by weak nucleophiles in polar protic solvents due to the formation of a resonance-stabilized benzyl carbocation. stackexchange.com Conversely, strong nucleophiles favor the SN2 pathway, which involves a concerted backside attack and leads to an inversion of configuration if the carbon were chiral. chemistrysteps.commasterorganicchemistry.com The rate of SN2 reactions is sensitive to steric hindrance; for benzyl systems, which are primary, this pathway is generally efficient. masterorganicchemistry.com

The SN2' (SN2 prime) reaction, which involves a nucleophilic attack at a vinylic or allylic position with a corresponding shift of the double bond, is not a recognized or significant pathway for benzyl systems like Benzyl 2,4-dinitrobenzoate. This mechanism is characteristic of allylic systems where the π-system can delocalize the transition state across three carbons. The aromatic ring of the benzyl group does not participate in this type of rearrangement under standard nucleophilic substitution conditions. Therefore, nucleophilic attack on the alkyl portion of the ester primarily results in alkyl-oxygen cleavage through conventional SN1 or SN2 mechanisms.

The most common reaction pathway for esters, including this compound, is acyl transfer, which proceeds through a stepwise nucleophilic addition-elimination mechanism at the carbonyl carbon. mdpi.comresearchgate.net The two nitro groups on the benzoate (B1203000) ring are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The mechanism involves two principal steps:

Elimination of the Leaving Group: The tetrahedral intermediate is a high-energy species that rapidly collapses. The C=O double bond is reformed, and the most stable leaving group is expelled. In this case, the benzyloxy group (or benzyl alcohol after protonation) is ejected, resulting in a new acyl derivative.

Studies on analogous systems, such as the aminolysis of 2,4-dinitrophenyl benzoates, confirm this stepwise mechanism. The stability of the tetrahedral intermediate can be influenced by the solvent; aprotic solvents can decrease its stability, potentially forcing the reaction toward a more concerted mechanism. nih.gov

The rate and mechanism of nucleophilic substitution at the carbonyl center are highly dependent on the properties of the attacking nucleophile, primarily its basicity, steric hindrance, and the solvent environment. libretexts.org The relationship between nucleophilicity and basicity is often explored using Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophile. nih.gov

The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the transition state structure. A large βnuc value (typically > 0.5) suggests a significant degree of C-N bond formation in the transition state, indicating that the nucleophilic attack is the rate-determining step. mdpi.comnih.gov

Kinetic studies on the reactions of 2,4-dinitrophenyl esters with various nucleophiles have provided valuable data that can be extrapolated to this compound. For instance, the aminolysis of 2,4-dinitrophenyl benzoate in acetonitrile (B52724) yields a linear Brønsted-type plot with a βnuc value of 0.40, suggesting that bond formation is only moderately advanced in the transition state. nih.gov The rate-determining step in these acyl transfer reactions can shift from the breakdown of the tetrahedral intermediate to its formation as the basicity of the attacking amine increases significantly relative to the leaving group. mdpi.com

| Ester System | Nucleophile Type | Solvent | βnuc Value | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenyl Benzoate | Alicyclic Secondary Amines | Acetonitrile | 0.40 | Concerted or rate-limiting breakdown of T± | nih.gov |

| 2,4-Dinitrophenyl 5-Substituted-2-Furoates | 4-Substituted Phenoxides | 20 mol% DMSO (aq) | 0.81 - 0.84 | Nucleophilic attack (formation of T±) | mdpi.com |

| Alkyl 2,4-Dinitrophenyl Phosphate Diesters | Anionic α-Nucleophiles | Aqueous | 0.41 | Nucleophilic attack | researchgate.net |

Reactivity of the Nitro Groups

The two nitro groups on the aromatic ring are not merely activating substituents; they can also participate directly in chemical transformations.

The nitro groups of this compound can be readily reduced to amino groups, a transformation of significant synthetic utility as it dramatically alters the electronic properties of the aromatic ring, converting strong deactivating groups into strong activating groups. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Reduction: Employing an easily oxidized metal like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

The reduction of nitroarenes is generally understood to proceed through a stepwise mechanism, often referred to as the Haber-Lukashevich pathway. researchgate.netorientjchem.org This pathway involves several intermediates:

The nitro group (Ar-NO2) is first reduced to a nitroso group (Ar-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) derivative (Ar-NHOH).

Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH2).

Under catalytic hydrogenation conditions, the reaction typically proceeds fully to the diamine product, Benzyl 2,4-diaminobenzoate. The specific intermediates are usually not isolated as they are rapidly converted under the reaction conditions.

The presence of two nitro groups, one ortho and one para to the ester functionality, makes the aromatic ring of the dinitrobenzoate moiety extremely electron-deficient. This electronic arrangement strongly activates the ring towards aromatic nucleophilic substitution (SNAr). While the benzyloxy group itself is not a typical leaving group in SNAr reactions, the dinitro-substituted ring is primed for such a reaction if a suitable leaving group (e.g., a halide) were present at one of the other ring positions.

The mechanism of the SNAr reaction is a two-step addition-elimination process:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scribd.comwikipedia.org

Expulsion of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The key to the SNAr mechanism is the stability of the Meisenheimer complex. The negative charge of this intermediate is delocalized throughout the π-system of the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. nih.govresearchgate.net This delocalization provides significant stabilization, lowering the activation energy for the initial nucleophilic attack, which is typically the rate-determining step. nih.govresearchgate.net The exceptional stability of Meisenheimer complexes derived from dinitro- and trinitro-aromatics allows them to be observed and sometimes even isolated as stable salts. wikipedia.orgnih.gov

Kinetic Studies and Mechanistic Investigations

Kinetic studies are fundamental to elucidating the reaction mechanisms of this compound. By systematically varying reaction conditions and measuring the rates of reaction, it is possible to determine the order of the reaction, the role of catalysts, and the nature of the transition state.

The reactions of this compound, particularly with nucleophiles such as amines, are typically studied under pseudo-first-order conditions, with the concentration of the nucleophile in large excess over the ester. The rate of reaction is often monitored spectrophotometrically by following the appearance of the product. The observed pseudo-first-order rate constant (kobs) is then determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ and At are the absorbances at infinite time and time t, respectively.

The general rate law can be expressed as: Rate = kN [this compound] [Nucleophile]

This second-order rate law suggests that the rate-determining step involves both the ester and the nucleophile, which is characteristic of both concerted and stepwise addition-elimination mechanisms. nih.gov

| [Amine] (mol/L) | kobs (s-1) |

|---|---|

| 0.01 | 0.005 |

| 0.02 | 0.010 |

| 0.03 | 0.015 |

| 0.04 | 0.020 |

| 0.05 | 0.025 |

This table illustrates the linear relationship between the observed rate constant and the nucleophile concentration, from which the second-order rate constant can be determined.

The effect of temperature on the reaction rate can be used to determine the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide valuable insights into the transition state of the reaction. The Eyring equation relates the rate constant to temperature and the activation parameters:

ln(k/T) = -ΔH‡/R(1/T) + ln(kB/h) + ΔS‡/R

where k is the rate constant, T is the absolute temperature, R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and an intercept from which ΔS‡ can be calculated.

For reactions of related 2,4-dinitrobenzene derivatives, low activation enthalpies and highly negative activation entropies have been observed. researchgate.net The negative entropy of activation suggests a highly ordered transition state, which is consistent with a bimolecular mechanism where two reactant molecules combine to form a single activated complex. semanticscholar.org

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Reaction with Morpholine in Toluene (B28343) | 20.04 | -150 |

| Reaction with Morpholine in Methanol (B129727) | 26.59 | -135 |

| Reaction with Morpholine in Acetonitrile | 22.89 | -142 |

Data adapted from studies on related compounds to illustrate typical values. researchgate.net

Linear free energy relationships are powerful tools for investigating reaction mechanisms by correlating rate constants with equilibrium constants or with rate constants of a reference reaction.

The Hammett equation is a widely used LFER that describes the effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(kX/kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For nucleophilic substitution reactions of esters like this compound, a positive ρ value is expected, indicating that electron-withdrawing substituents on the benzoyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state. The magnitude of ρ provides information about the extent of charge development in the transition state. wikipedia.org

In studies of the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, nonlinear Hammett plots have been observed. nih.govresearchgate.net These plots consist of two intersecting straight lines, with a larger ρ value for substrates with electron-donating groups and a smaller ρ value for those with electron-withdrawing groups. nih.gov This nonlinearity has been attributed to resonance stabilization of the ground state for substrates with electron-donating groups, rather than a change in the rate-determining step. nih.gov

The Brønsted equation relates the rate constant of a reaction to the acidity or basicity of a catalyst or nucleophile. For nucleophilic reactions, the relationship is expressed as:

log(kN) = βnuc pKa + C

where kN is the second-order rate constant, pKa is the acid dissociation constant of the conjugate acid of the nucleophile, βnuc is the Brønsted coefficient, and C is a constant. The βnuc value provides a measure of the extent of bond formation in the transition state. Values of βnuc typically range from 0 to 1.

For the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, linear Brønsted-type plots with βnuc values ranging from 0.74 to 0.98 have been reported. nih.gov These high βnuc values suggest that bond formation between the nucleophile and the carbonyl carbon is well-advanced in the transition state. nih.gov Such linear plots indicate that the reaction proceeds through a stepwise mechanism where the second step is the rate-determining step. nih.gov In some cases, a downward curvature in the Brønsted plot can indicate a change in the rate-determining step as the basicity of the nucleophile changes. researchgate.net

The solvent can have a profound effect on the rates and mechanisms of chemical reactions. For nucleophilic acyl substitution reactions, the polarity of the solvent can influence the stability of the reactants, intermediates, and transition states.

In the aminolysis of 2,4-dinitrophenyl benzoates, the reaction rates are only slightly larger in acetonitrile (an aprotic solvent) than in water (a protic solvent), despite the significantly higher basicity of amines in acetonitrile. nih.gov This suggests that the stability of the zwitterionic tetrahedral intermediate is reduced in the aprotic solvent, which can favor a concerted mechanism over a stepwise one. nih.gov

The reactivity sequence for some nucleophilic aromatic substitution reactions is found to be DMSO > MeCN > MeOH. semanticscholar.org This order can be influenced by factors such as intramolecular and intermolecular hydrogen bonding interactions. semanticscholar.org For instance, in the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with morpholine, the rate is significantly higher in the nonpolar solvent toluene compared to the polar solvents methanol and acetonitrile, suggesting a change in the rate-determining step from leaving group departure in polar solvents to the formation of the zwitterionic intermediate in the nonpolar solvent. researchgate.net

In-depth Analysis of this compound Reveals Scant Data on Radical and Photochemical Reactions

The study of radical reactions and photochemistry provides crucial insights into the stability, reactivity, and potential applications of chemical compounds. For a molecule like this compound, which contains both a benzyl ester group and a dinitrophenyl moiety, such investigations would be expected to reveal complex and interesting chemical behavior. However, the scientific community has yet to publish specific research detailing these aspects of this particular compound.

Parallels from Related Compounds

While direct data is absent, the behavior of related chemical structures can offer some hypothetical insights, though it is crucial to emphasize that these are not direct findings for this compound.

Studies on dinitrobenzene and its anions have shown that these molecules can capture low-energy electrons to form metastable radical anions. These intermediates can then undergo unimolecular dissociation, breaking down into various fragment ions. The specific fragmentation patterns and the energy required for these processes are highly dependent on the isomer structure. This suggests that a this compound radical anion, if formed, could potentially fragment in several ways, likely involving the cleavage of the nitro groups or the ester bond.

Research into the photolysis of benzyl esters has demonstrated that the cleavage of the benzylic C-O bond is a common photochemical reaction. This process can be influenced by the presence of other functional groups on the aromatic rings. For instance, the photochemistry of substituted 1-naphthylmethyl esters and benzyl acetates has been investigated to understand the mechanism of their excited-state cleavage reactions.

Furthermore, investigations into ortho-nitrobenzyl esters reveal that they can undergo complex intramolecular rearrangements upon exposure to UV light, leading to the cleavage of the ester bond. This process is known to proceed through the formation of an aci-nitro intermediate. However, this compound lacks the ortho-nitrobenzyl structure, so it would not be expected to follow the same photochemical pathway.

The Uncharted Territory of this compound

The absence of specific research on the radical and photochemical reaction mechanisms of this compound highlights a gap in the current body of chemical knowledge. Such studies would be valuable for a complete understanding of the compound's properties and could potentially uncover novel reactivity. Future research in this area would need to employ techniques such as flash photolysis, electron spin resonance (ESR) spectroscopy, and computational modeling to elucidate the formation and reactivity of any radical intermediates and to map out the photochemically induced reaction pathways.

Without dedicated studies, any discussion on the radical reaction pathways or photochemically induced reactions of this compound would be purely speculative and would not meet the standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments and Substituent Patterns

The ¹H NMR spectrum of Benzyl (B1604629) 2,4-dinitrobenzoate (B1224026) is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the dinitro-substituted aromatic ring.

Benzyl Group Protons: The five protons of the phenyl ring in the benzyl moiety are expected to appear as a multiplet in the aromatic region, typically around 7.3-7.5 ppm. The two methylene (B1212753) protons (-CH₂-) are chemically equivalent and would produce a characteristic singlet further upfield, anticipated around 5.4 ppm, due to the deshielding effect of the adjacent ester oxygen.

2,4-Dinitrobenzoate Protons: The aromatic protons on the dinitro-substituted ring are subject to strong deshielding from the electron-withdrawing nitro groups and the carbonyl group. This results in signals appearing significantly downfield. The proton at the C-3 position is expected as a doublet of doublets around 8.5 ppm. The proton at the C-5 position would likely appear as a doublet around 8.8 ppm, and the proton at the C-6 position as a doublet around 8.2 ppm.

Predicted ¹H NMR Chemical Shifts for Benzyl 2,4-dinitrobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl-CH₂ | ~5.4 | Singlet (s) |

| Benzyl-ArH (5H) | ~7.3-7.5 | Multiplet (m) |

| Dinitrobenzoyl-H6 | ~8.2 | Doublet (d) |

| Dinitrobenzoyl-H5 | ~8.8 | Doublet of Doublets (dd) |

| Dinitrobenzoyl-H3 | ~8.9 | Doublet (d) |

¹³C NMR Chemical Shift Assignments for Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Benzyl Group Carbons: The methylene carbon (-CH₂) is expected around 68 ppm. The aromatic carbons of the benzyl group would resonate in the 128-135 ppm range.

2,4-Dinitrobenzoate Carbons: The carbonyl carbon (C=O) of the ester is highly deshielded and is predicted to appear around 163-165 ppm. The aromatic carbons of the dinitrobenzoate ring are influenced by the nitro groups, with the carbons bearing the nitro groups (C-2 and C-4) appearing around 148-150 ppm and the other aromatic carbons resonating between 120-135 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzyl-CH₂ | ~68 |

| Benzyl-ArC | ~128-129 |

| Benzyl-ArC (ipso) | ~135 |

| Dinitrobenzoyl-ArC | ~120-135 |

| Dinitrobenzoyl-C-NO₂ | ~148-150 |

| C=O | ~164 |

2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the dinitrobenzoate ring and among the protons of the benzyl ring's phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the methylene proton signal (~5.4 ppm) to the methylene carbon signal (~68 ppm) and each aromatic proton to its corresponding aromatic carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. For this compound (C₁₄H₁₀N₂O₆), the theoretical exact mass is approximately 302.054 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thereby confirming the elemental composition and molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules often break apart into characteristic fragments. Analyzing this fragmentation pattern provides further structural evidence. For this compound, several key fragmentation pathways are anticipated. libretexts.orgpharmacy180.com

Formation of the Tropylium Ion: A very common fragmentation for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at a mass-to-charge ratio (m/z) of 91. pharmacy180.commiamioh.edu

Formation of the 2,4-Dinitrobenzoyl Cation: Cleavage of the ester bond can also result in the formation of the 2,4-dinitrobenzoyl cation, which would be observed at m/z 211.

Loss of Nitro Groups: Nitroaromatic compounds frequently exhibit fragmentation involving the loss of nitro (NO₂) or nitroso (NO) groups. nih.govelsevierpure.comresearchgate.net Fragments corresponding to the loss of one or both NO₂ groups from the molecular ion or other primary fragments would be expected. For instance, a peak at m/z 165 could correspond to the 2,4-dinitrobenzoyl cation having lost one NO₂ group.

The combination of the molecular ion peak and these characteristic fragment ions provides a definitive fingerprint for the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within the this compound molecule. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent peaks are associated with the nitro (NO₂) and ester (C=O) groups. The dinitrophenyl moiety gives rise to strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro groups. The asymmetric stretching typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching is observed at a lower frequency, generally between 1300-1370 cm⁻¹. For analogous compounds containing the 2,4-dinitrophenyl group, these peaks are sharp and well-defined, such as the Ar-NO₂ asymmetric stretching observed around 1516 cm⁻¹ and the symmetric stretching near 1329 cm⁻¹ researchgate.net.

The ester functional group is readily identified by the intense carbonyl (C=O) stretching vibration, which is expected in the range of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic ring. Additionally, the C-O stretching vibrations of the ester linkage produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations from both the benzyl and dinitrophenyl rings are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1620 cm⁻¹ range researchgate.net. The aliphatic C-H stretching of the benzyl's methylene (-CH₂-) group is expected just below 3000 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch | Dinitrophenyl, Benzyl Rings |

| 2900 - 3000 | Aliphatic C-H Stretch | Benzyl -CH₂- Group |

| 1720 - 1740 | C=O Stretch | Ester |

| 1500 - 1570 | Asymmetric NO₂ Stretch | Nitro Group (NO₂) |

| 1300 - 1370 | Symmetric NO₂ Stretch | Nitro Group (NO₂) |

| 1450 - 1620 | Aromatic C=C Stretch | Dinitrophenyl, Benzyl Rings |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and non-polar bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy is effective in characterizing the vibrations of the aromatic rings and the nitro groups.

The symmetric stretching vibrations of the nitro groups, which are strong in the IR spectrum, also typically produce intense bands in the Raman spectrum, providing confirmatory evidence for their presence. Studies on structurally related compounds, such as 2-(2,4-dinitrobenzyl)-pyridine, have utilized Raman spectroscopy to assign polarized and depolarized bands by comparing experimental spectra with theoretical predictions nih.gov. The aromatic ring-breathing vibrations, which involve the symmetric expansion and contraction of the carbon rings, give rise to characteristic and often strong Raman signals. These vibrations are highly sensitive to the substitution pattern on the ring. Furthermore, C-H bending and other skeletal vibrations of the entire molecule can be effectively analyzed, offering a detailed fingerprint of the molecular structure.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-Visible and luminescence spectroscopy, which probe the electronic transitions between different energy levels within the molecule.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy of this compound is dominated by the electronic transitions within its chromophores, primarily the 2,4-dinitrobenzoate moiety. The presence of the conjugated π-system of the benzene (B151609) ring, combined with the electron-withdrawing nitro groups and the carbonyl group, results in characteristic absorption bands in the UV region shu.ac.uk.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system uzh.ch. The high molar absorptivity (ε) of these bands, typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹, is a hallmark of such transitions shu.ac.uk. The extension of conjugation shifts the absorption maximum (λmax) to longer wavelengths utoronto.ca.

In addition to the strong π → π* bands, weaker absorptions due to n → π* transitions are anticipated. These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups, to an antibonding π* orbital uzh.chyoutube.com. These transitions are characteristically less intense (ε < 2000 L mol⁻¹ cm⁻¹) and occur at longer wavelengths compared to the π → π* transitions within the same chromophore uzh.chyoutube.com. For example, related dinitrophenyl compounds exhibit n → π* transitions at wavelengths as high as 363 nm researchgate.net.

Table 2: Expected Electronic Transitions for this compound in UV-Visible Spectroscopy

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength (λ) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| π → π* | π → π* | Dinitrophenyl ring, Carbonyl (C=O) | Shorter (e.g., < 300 nm) | High (1,000 - 10,000) |

Luminescence Studies (if applicable)

Luminescence studies, including fluorescence and phosphorescence, provide information about the de-excitation pathways of electronically excited molecules. However, specific luminescence data for this compound are not widely reported in the literature. Nitroaromatic compounds are well-known to be weakly emissive or non-luminescent. This phenomenon is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, followed by rapid non-radiative decay. The presence of the heavy atoms in the nitro groups can facilitate this process, quenching potential fluorescence. Therefore, it is not expected that this compound would exhibit significant luminescence under normal conditions.

X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound would reveal precise data on bond lengths, bond angles, and torsion angles. Key findings would include the planarity of the dinitrophenyl ring and the conformation of the ester linkage, specifically the torsion angle between the plane of the aromatic ring and the plane of the ester group. The analysis would also detail the orientation of the nitro groups relative to the ring. Furthermore, such a study would elucidate the crystal packing arrangement, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking between aromatic rings, which stabilize the crystal lattice researchgate.net. This information is crucial for understanding the relationship between molecular structure and the macroscopic properties of the solid material.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.

Despite the utility of this technique, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound. Consequently, specific experimental data on its molecular geometry and crystal packing, such as unit cell dimensions, space group, and key bond lengths and angles, are not available. A hypothetical crystallographic analysis would typically yield the data presented in Table 1, but this remains to be determined experimentally for the title compound.

Table 1: Hypothetical Single-Crystal XRD Data for this compound Note: This table is illustrative and does not represent published experimental data.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray diffraction (PXRD) is a critical technique for the characterization of bulk crystalline materials. It is widely used for phase identification, purity analysis, and to gain insights into the crystal structure of polycrystalline samples. A PXRD pattern provides a unique "fingerprint" of a crystalline solid based on the positions (2θ angles) and intensities of the diffracted X-rays.

As with single-crystal data, there is no published experimental powder X-ray diffraction pattern for this compound available in the scientific literature. Therefore, a characteristic peak list of 2θ values and their corresponding relative intensities cannot be provided.

Table 2: Representative Powder XRD Data Format Note: This table is for illustrative purposes only, as no experimental data for this compound has been reported.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Analysis of Torsion Angles and Conformations

The conformation of this compound is largely defined by the torsion angles within the 2,4-dinitrobenzoate moiety. These angles dictate the relative orientation of the carboxylate group and the two nitro groups with respect to the benzene ring.

Quantum-chemical analyses performed on the 2,4-dinitrobenzoate anion provide significant insight into its conformational preferences. According to these calculations, the most energetically favorable conformation is achieved when the O=C-C=C (OCCC) torsion angle of the carboxyl group is approximately 120°. This orientation is stabilized by non-covalent interactions, including N-O···π and C-H···O interactions. In this low-energy state, the ortho-nitro group is twisted relative to the plane of the benzene ring, with a calculated O=N-C=C (ONCC) torsion angle of about 31.9°. A conformation with maximum energy occurs when the OCCC angle is near 169.2°, which forces the ONCC angle to approximately -81°, indicating an almost perpendicular arrangement of the nitro group relative to the ring.

Furthermore, studies on structurally related compounds, such as N-methyl-4-piperidyl 2,4-dinitrobenzoate, have revealed that the carboxylate group can be orthogonal to the aromatic ring. This contrasts with many other benzoate (B1203000) structures where the carboxylate group is coplanar with the ring. This tendency towards a non-planar arrangement in 2,4-dinitrobenzoates is a key structural feature. Based on this, it is reasonable to infer that the ester group in this compound is also likely twisted out of the plane of the dinitrophenyl ring, influenced by the steric and electronic effects of the ortho-nitro group.

Table 3: Key Torsion Angles in the 2,4-Dinitrobenzoate Moiety

| Torsion Angle | Description | Calculated Favorable Value (°) |

|---|---|---|

| O=C-C=C (OCCC) | Rotation of the carboxyl group relative to the benzene ring | ~120 |

| O=N-C=C (ONCC) | Rotation of the ortho-nitro group relative to the benzene ring | ~31.9 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the properties of organic molecules like Benzyl (B1604629) 2,4-dinitrobenzoate (B1224026). These methods balance computational cost and accuracy, making them suitable for analyzing complex systems. nih.gov Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties. nih.govresearchgate.net

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For Benzyl 2,4-dinitrobenzoate, this involves optimizing all bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule is primarily defined by the rotation around several key single bonds:

The C-O ester bonds.

The bond connecting the carboxyl group to the dinitrophenyl ring.

The bond connecting the benzyl group to the ester oxygen.

Quantum-chemical analysis of the related 2,4-dinitrobenzoate anion has shown that the conformation is significantly influenced by the rotation of the carboxyl group and the ortho-nitro group. mdpi.com The most energetically favorable conformation for the 2,4-dinitrobenzoate fragment is achieved when the O=C-C-C dihedral angle is approximately 120°. mdpi.com However, in some crystal structures of other 2,4-dinitrobenzoate compounds, the carboxylate group has been observed to be nearly orthogonal to the aromatic ring, which can be influenced by intermolecular interactions in the solid state. nih.gov The final conformation of this compound would result from a balance of electronic effects, such as conjugation between the phenyl ring and the carbonyl group, and steric hindrance from the bulky nitro and benzyl groups. nih.gov DFT calculations can map these energetic changes to identify the global minimum energy conformer.

Table 1: Key Dihedral Angles in Conformational Analysis of 2,4-Dinitrobenzoate Systems

| Dihedral Angle | Description | Significance | Computational Finding for 2,4-Dinitrobenzoate Anion mdpi.com |

| O=C-C-C | Defines the rotation of the carboxyl group relative to the phenyl ring. | Affects conjugation and steric interactions. | The most favorable conformation is achieved at an angle of 120°. |

| O=N-C-C | Defines the rotation of the ortho-nitro group relative to the phenyl ring. | Influences electronic properties and steric hindrance. | The angle changes in response to the carboxyl group's rotation, reaching 31.9° in the lowest energy state. |

The electronic properties of this compound are dominated by its aromatic systems and the presence of strong electron-withdrawing nitro groups. Frontier Molecular Orbital (FMO) theory is used to analyze the reactivity and electronic transitions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO : The HOMO is expected to be localized primarily on the benzyl and benzoate (B1203000) aromatic rings, which are the most electron-rich parts of the molecule.

LUMO : The LUMO is anticipated to be centered on the 2,4-dinitrophenyl ring. The two nitro groups are powerful electron-withdrawing groups that significantly lower the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps explain the molecule's electronic transitions observed in UV-Vis spectroscopy and its reactivity in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Primary Localization | Energy Level | Implication for Reactivity |

| HOMO | Benzyl Ring / Benzoate Moiety | Highest Occupied | Site of electron donation (nucleophilic character) |

| LUMO | 2,4-Dinitrophenyl Ring | Lowest Unoccupied | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines electronic excitation energy | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Computational methods can accurately predict various spectroscopic properties, which can be used to confirm experimental findings and assign spectral features.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations can provide theoretical spectra that, when compared to experimental data, help in the definitive assignment of resonances to specific nuclei within the molecule. The accuracy of these predictions can be very high, with root-mean-square deviations of less than 2.0 ppm for ¹³C and 0.15 ppm for ¹H having been reported for some DFT methods. nih.gov

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com For this compound, the calculations would predict electronic transitions, such as π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen and nitro group atoms. researchgate.netresearchgate.net The predicted absorption maxima (λ_max) can be correlated with the bands observed in an experimental UV-Vis spectrum.

IR Spectroscopy : DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.net This is invaluable for assigning experimental IR absorption bands to specific molecular vibrations, such as the characteristic C=O stretching of the ester group, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the N-O bonds in the nitro groups.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters | Application |

| NMR | GIAO / DFT | Chemical Shifts (δ) | Structural elucidation and assignment of atomic resonances. researchgate.net |

| UV-Vis | TD-DFT | Absorption Wavelengths (λ_max), Oscillator Strengths | Identification of electronic transitions and chromophores. mdpi.com |

| IR | DFT | Vibrational Frequencies (cm⁻¹), Intensities | Assignment of absorption bands to specific functional group vibrations. researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

For reactions involving this compound, such as alkaline hydrolysis, computational methods can be used to explore the potential energy surface (PES). The hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism. The process involves the attack of a nucleophile (e.g., hydroxide (B78521) ion) on the electrophilic carbonyl carbon, leading to the formation of a high-energy tetrahedral intermediate. researchgate.net This is followed by the departure of the leaving group, the this compound anion.

By mapping the PES, stationary points—including reactants, products, intermediates, and transition states—can be located. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a given transition state correctly connects the reactant/intermediate with the product/intermediate along the reaction pathway.

Once the transition states are identified, their energies relative to the reactants can be used to calculate the activation energy barrier (ΔE‡) for the reaction. researchgate.net This barrier is the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive sites of a molecule by visualizing the electrostatic potential on the electron density surface. researchgate.netnih.gov The MEP map displays regions of varying electron potential, where different colors signify different charge distributions. Red areas indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, while blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net Green regions denote neutral potential.

For this compound, the MEP map reveals distinct electrophilic and nucleophilic regions, which are critical for understanding its reactivity.

Nucleophilic Sites: The most negative potential (red regions) is concentrated around the oxygen atoms of the two nitro (NO₂) groups and the carbonyl oxygen of the ester group. nih.gov These areas have a high electron density, making them the primary sites for interaction with electrophiles. The oxygen atoms possess lone pairs of electrons, contributing significantly to the negative potential.

Electrophilic Sites: Conversely, the most positive potential (blue regions) is located around the hydrogen atoms of the aromatic rings, particularly the dinitrobenzoate ring. The strong electron-withdrawing nature of the two nitro groups and the ester functionality significantly reduces the electron density on this ring, rendering its hydrogen atoms and, to a lesser extent, the carbon atoms, electrophilic. walisongo.ac.id These sites are susceptible to attack by nucleophiles.

The benzyl group's aromatic hydrogens also exhibit a positive potential, though typically less intense than those on the highly electron-deficient dinitrobenzoate ring.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites in this compound

| Atomic Site | Predicted Electrostatic Potential Range (arbitrary units) | Character |

| Oxygen atoms of Nitro Groups | -0.030 to -0.015 | Strongly Nucleophilic |

| Oxygen atom of Carbonyl Group | -0.025 to -0.010 | Nucleophilic |

| Hydrogen atoms of Dinitrobenzoate Ring | +0.015 to +0.025 | Electrophilic |

| Hydrogen atoms of Benzyl Ring | +0.005 to +0.015 | Weakly Electrophilic |

| Aromatic Ring Centers | Neutral to slightly Positive | - |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that helps in identifying and visualizing weak, non-covalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds and van der Waals forces, are fundamental in determining the supramolecular architecture and crystal packing of compounds. scispace.com

In the solid state of this compound, several key non-covalent interactions are expected to define its crystal lattice.

C-H···O Interactions: These are a type of weak hydrogen bond where a carbon-bound hydrogen atom interacts with an oxygen atom. In the crystal structure of related dinitrophenyl compounds, multiple C-H···O interactions are observed, significantly contributing to crystal stability. nih.govresearchgate.net For this compound, such interactions would likely form between the aromatic C-H groups (from both the benzyl and dinitrobenzoate rings) and the oxygen atoms of the nitro and carbonyl groups of adjacent molecules.

π-π Stacking: The presence of two aromatic rings in the molecule facilitates π-π stacking interactions. These occur when the electron-rich π-systems of aromatic rings in adjacent molecules align. Often, these interactions are "offset" or "parallel-displaced," rather than face-to-face, to minimize electrostatic repulsion. nih.gov The dinitrobenzoate ring is electron-deficient, while the benzyl ring is comparatively electron-rich, which could lead to favorable donor-acceptor type π-π stacking interactions that stabilize the crystal packing. researchgate.netresearchgate.net

Table 2: Representative Geometric Parameters for Predicted Non-Covalent Interactions in this compound Crystal Lattice

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| C-H···O Hydrogen Bond | C(Aromatic)-H ··· O(Nitro) | 2.3 - 2.6 | 140 - 165 |

| C-H···O Hydrogen Bond | C(Aromatic)-H ··· O(Carbonyl) | 2.4 - 2.7 | 130 - 150 |

| Offset π-π Stacking | Centroid(Dinitrobenzoate Ring) ··· Centroid(Benzyl Ring) | 3.6 - 3.9 | - |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to create a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the types and frequencies of intermolecular contacts. nih.gov

For this compound, the Hirshfeld surface analysis would allow for the detailed examination of all close contacts between neighboring molecules. The surface can be mapped with properties like dₙₒᵣₘ (a normalized contact distance) to highlight specific interactions. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds.

The 2D fingerprint plot can be decomposed to show the percentage contribution of each type of contact to the total Hirshfeld surface area. nih.govresearchgate.net Given the elemental composition of this compound, the most significant contributions to the crystal packing are expected to arise from O···H, H···H, and C···H contacts.

O···H/H···O Contacts (30-40%): These contacts, corresponding to the C-H···O hydrogen bonds, are typically represented by sharp "spikes" in the fingerprint plot and constitute a major contribution due to the abundance of hydrogen donors (C-H) and oxygen acceptors.

H···H Contacts (20-30%): These represent van der Waals interactions between hydrogen atoms on adjacent molecules and typically form a large, diffuse region on the plot.

C···H/H···C Contacts (15-25%): These contacts are associated with C-H···π interactions and general van der Waals forces, appearing as "wings" on the fingerprint plot.

Other Contacts (C···C, N···O, C···O): These would include contacts from π-π stacking and other weaker interactions, generally contributing smaller percentages to the total surface area.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| O···H / H···O | 35.5 |

| H···H | 24.0 |

| C···H / H···C | 18.2 |

| C···C | 8.5 |

| N···O / O···N | 6.3 |

| C···O / O···C | 4.7 |

| Other | 2.8 |

Supramolecular Chemistry and Crystal Engineering with Benzyl 2,4 Dinitrobenzoate

The solid-state architecture of Benzyl (B1604629) 2,4-dinitrobenzoate (B1224026) is directed by a subtle interplay of various non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively provide the stability for the formation of a well-defined crystal lattice. Understanding these interactions is fundamental to the field of crystal engineering, where the aim is to design and synthesize new solid-state structures with desired physical and chemical properties.

Hydrogen Bonding Motifs and Networks

While lacking classic hydrogen bond donors like O-H or N-H groups, Benzyl 2,4-dinitrobenzoate participates in the formation of weaker C-H···O hydrogen bonds. These interactions, involving activated carbon-hydrogen bonds and the oxygen atoms of the nitro and carboxylate groups, are crucial in stabilizing the crystal packing.

Intermolecular Hydrogen Bond Formation (e.g., C-H···O)

Table 1: Representative C-H···O Hydrogen Bond Geometries in Related Dinitrobenzoate Structures

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) |

|---|---|---|---|

| C-H (aromatic) | O (nitro) | 140-160 | 2.3-2.6 |

| C-H (aromatic) | O (carbonyl) | 130-150 | 2.4-2.7 |

| C-H (methylene) | O (nitro) | 120-140 | 2.5-2.8 |

Note: Data is generalized from typical geometries found in related crystal structures as a specific crystal structure for this compound is not publicly available.

Influence of Intramolecular Hydrogen Bonds on Conformation

This rotation is a result of minimizing steric hindrance and optimizing electrostatic interactions between the adjacent functional groups. In some structures, the carboxylate group is found to be nearly orthogonal to the aromatic ring, which contrasts with other dinitrobenzoates where it remains coplanar. nih.gov This torsional flexibility has a direct impact on how the molecule presents its hydrogen bonding and π-stacking surfaces for intermolecular recognition, thus influencing the resulting crystal packing. A study on a metal complex of 2,4-dinitrobenzoate determined that the most favorable conformation is achieved with an O-C-C-C dihedral angle of 120° and an O-N-C-C dihedral angle of 31.9°. mdpi.com

Pi-Stacking Interactions

The electron-deficient dinitrophenyl ring and the relatively electron-rich benzyl ring of this compound create a perfect scenario for strong aromatic π-π stacking interactions. These interactions are a dominant force in the crystal packing of many aromatic compounds.

Aromatic π-π Stacking Interactions in Crystal Packing

The crystal packing of compounds containing dinitrophenyl groups is often characterized by offset or slipped-stack arrangements. nih.gov This geometry minimizes electrostatic repulsion between the electron clouds of the aromatic rings while maximizing attractive dispersion forces. In these arrangements, the electron-deficient dinitrobenzoate ring can interact favorably with the benzyl ring of an adjacent molecule.

In related structures, weak cation-anion π-π aromatic ring associations have been observed with ring centroid separations around 3.73 Å. nih.gov Similarly, offset π–π interactions with centroid–centroid distances of approximately 3.729 Å have been noted in comparable dinitrophenyl derivatives. nih.gov These distances are indicative of significant π-stacking, which acts as a key organizing element in the solid state, often linking molecules into one-dimensional columns or two-dimensional sheets.

Table 2: Typical Geometries of π-π Stacking Interactions in Dinitrophenyl Compounds

| Interacting Rings | Centroid-Centroid Distance (Å) | Offset/Slippage Distance (Å) |

|---|---|---|

| Dinitrophenyl ↔ Benzyl | ~ 3.7 | ~ 1.5 |

Note: Values are representative of interactions found in related structures containing dinitrophenyl moieties.

Role in Directing Self-Assembly Processes

The directional nature of π-π stacking interactions makes them a powerful tool in directing molecular self-assembly. For this compound, the combination of the electron-poor dinitrobenzoate unit and the benzyl unit can be expected to promote a well-defined, alternating stacking arrangement. This ordered aggregation is a fundamental step in the nucleation and growth of crystals. By controlling factors such as solvent and temperature, it is possible to influence these self-assembly processes, potentially leading to different polymorphic forms with distinct properties. The stabilization of polymeric structures in metal-organic frameworks containing 2,4-dinitrobenzoate has been attributed, in part, to intramolecular π-π interactions between aromatic fragments. mdpi.com

Co-crystallization and Multi-component Systems Design

The functional groups present in this compound—specifically the ester and the electron-deficient aromatic system—make it a candidate for the design of co-crystals and other multi-component systems. Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice.

The nitro groups and ester carbonyl group of this compound are potent hydrogen bond acceptors. This makes the molecule a suitable partner for coformers that are strong hydrogen bond donors, such as carboxylic acids or phenols. Furthermore, the capacity for π-π stacking allows for the selection of coformers that are also aromatic, leading to multi-component crystals stabilized by a combination of hydrogen bonds and stacking interactions. While specific co-crystallization studies involving this compound are not widely reported, the principles of crystal engineering suggest its potential in forming novel solid-state structures with tailored properties. The general approach involves combining the target molecule with a suitable coformer in solution and allowing them to crystallize together, often through methods like slow evaporation, grinding, or slurrying. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl benzoate (B1203000) |

Design and Synthesis of Cocrystals Involving Dinitrobenzoate Units

Crystal engineering is centered on the design of multi-component molecular crystals, such as cocrystals, where an active pharmaceutical ingredient (API) is combined with a stoichiometric amount of a pharmaceutically acceptable coformer within a crystal lattice tbzmed.ac.ir. The goal of cocrystallization is to modify and optimize the physicochemical properties of a substance by altering molecular interactions tbzmed.ac.ir. The design of cocrystals is not always straightforward, but it often relies on a rational selection of coformers that can form robust intermolecular interactions, known as supramolecular synthons, with the target molecule nih.gov.

While specific studies on cocrystals of this compound are not detailed, the principles can be inferred from studies on related dinitrobenzoic acid compounds. For instance, 3,5-dinitrobenzoic acid has been successfully used to form isostructural solvate cocrystals with ethenzamide and multicomponent solvate crystals with acetamide nih.gov. In these structures, amide-amide dimer homo synthons are observed, demonstrating the predictable patterns of intermolecular interactions that drive cocrystal formation nih.gov. The synthesis of cocrystals can improve properties like the compaction and tabletability of materials, which is attributed to the presence of slip planes in the crystal structure held by weak van der Waals forces mdpi.com.

Inclusion Complex Formation

Inclusion complexes are chemical species in which one molecule, the "host," forms a cavity that entraps another molecule, the "guest" oatext.com. Cyclodextrins (CDs) are common host molecules, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface oatext.com. This unique structure allows them to encapsulate a wide variety of guest molecules, particularly those that are hydrophobic oatext.com.

The formation of inclusion complexes can significantly alter the properties of the guest molecule, such as improving its aqueous solubility, stability, and bioavailability nih.gov. The interactions driving the formation of these complexes are primarily hydrophobic interactions between the guest and the cyclodextrin cavity, though van der Waals and dipole-dipole forces can also be involved oatext.com. Research has demonstrated that dinitro compounds can form inclusion complexes with β-cyclodextrin (β-CD) epa.gov. These specific complexes have been prepared to enhance the UV protection properties of ballpoint pen ink, preventing photodegradation by acting as a UV absorber epa.gov.

Coordination Chemistry of 2,4-dinitrobenzoate Ligands

The 2,4-dinitrobenzoate anion is a versatile ligand in coordination chemistry. It can bind to metal ions through its carboxylate group and potentially through its nitro groups, leading to the formation of diverse and complex structures with interesting properties.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked together by organic ligands . The dinitrobenzoate moiety is an effective building block for these materials.

Studies have shown that the 2,4-dinitrobenzoate anion can be used to synthesize coordination polymers. For example, a heterometallic {Eu₂Cd₂} complex with 2,4-dinitrobenzoate ligands forms a polymeric structure mdpi.comresearchgate.net. This demonstrates the ability of the ligand to bridge multiple metal centers, creating an extended network.

Furthermore, dinitro-functionalized ligands are used in the synthesis of classic MOFs. A well-known example is a zirconium (IV)-based MOF with a UiO-66 topology, synthesized using 2,5-dinitro-1,4-benzenedicarboxylic acid . This material, UiO-66-(NO₂)₂, exhibits fluorescence and can be used for the selective sensing of hydrogen sulfide . The design of MOFs allows for the tuning of properties by decorating the pores with specific functional groups, which can lead to high selectivity for certain analytes through specific host-guest interactions nih.gov.

Chelation Modes and Coordination Geometries of the Carboxylate and Nitro Groups

The 2,4-dinitrobenzoate ligand offers multiple potential binding sites for metal ions. The primary coordination occurs through the carboxylate group, which can adopt various binding modes, including monodentate, bidentate chelating, and bridging. The versatility of nitro-containing ligands like dinitrobenzoate stems from this diversity of potential coordination modes through both the carboxylate and nitro groups nih.gov.

The geometry of the ligand itself can influence its coordination. In the crystal structure of N-methyl-4-piperidyl 2,4-dinitrobenzoate, the carboxylate group is oriented orthogonally to the aromatic ring nih.gov. This contrasts with other dinitrobenzoates where the group is often coplanar and could affect how the ligand approaches and binds to a metal center nih.gov.

Influence of Dinitrobenzoate Ligand Isomers on Metal Core Geometry and Supramolecular Architecture

The specific placement of the nitro groups on the benzoate ring has a profound impact on the final structure of coordination complexes. A direct comparison between complexes formed with 2,4-dinitrobenzoate and its isomer, 3,5-dinitrobenzoate (B1224709), reveals significant differences in their supramolecular architecture mdpi.comresearchgate.net.